molecular formula C16H16N2O3S B2588353 N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921836-86-4

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2588353
CAS No.: 921836-86-4
M. Wt: 316.38
InChI Key: RAQOMNHQTRNJFX-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide typically involves the reaction of 2-oxoindoline with p-tolylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The compound might bind to a specific enzyme’s active site, blocking its activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxoindolin-5-yl)-1-(phenyl)methanesulfonamide
  • N-(2-oxoindolin-5-yl)-1-(methyl)methanesulfonamide

Uniqueness

N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in potency, selectivity, and pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-2-4-12(5-3-11)10-22(20,21)18-14-6-7-15-13(8-14)9-16(19)17-15/h2-8,18H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOMNHQTRNJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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